Tris(trimethylsilyl)silane

Catalog No.
S1491001
CAS No.
1873-77-4
M.F
C9H27Si4
M. Wt
247.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(trimethylsilyl)silane

CAS Number

1873-77-4

Product Name

Tris(trimethylsilyl)silane

IUPAC Name

bis(trimethylsilyl)silyl-trimethylsilane

Molecular Formula

C9H27Si4

Molecular Weight

247.65 g/mol

InChI

InChI=1S/C9H27Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3

InChI Key

SCHZCUMIENIQMY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C

Synonyms

1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane;

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C

The exact mass of the compound Tris(trimethylsilyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(trimethylsilyl)silane (TTMSS) is a premier radical reducing agent and hydrosilylation reagent, widely adopted as the industry-standard, non-toxic alternative to organotin hydrides in synthetic chemistry [1]. Characterized by its uniquely weakened silicon-hydrogen bond, TTMSS facilitates highly efficient hydrogen atom transfer (HAT) under mild thermal or photochemical initiation conditions [1]. For procurement teams and process chemists, TTMSS offers a critical combination of predictable reactivity, excellent functional group tolerance, and straightforward byproduct removal, making it an indispensable reagent for pharmaceutical intermediate synthesis, complex radical cyclizations, and advanced materials development where heavy metal contamination is strictly prohibited [1].

Attempting to substitute TTMSS with historical benchmarks like tributyltin hydride (Bu3SnH) or simpler silanes like triethylsilane (Et3SiH) introduces severe process and regulatory liabilities [1]. Bu3SnH generates highly toxic organotin byproducts that are notoriously difficult to separate from active pharmaceutical ingredients (APIs) via standard chromatography, often requiring multiple yield-destroying purification cycles to meet strict regulatory limits for heavy metals [2]. Conversely, while simple alkylsilanes like Et3SiH are non-toxic, their Si-H bonds are thermodynamically too strong to sustain efficient radical chain propagation under standard conditions, leading to sluggish kinetics, incomplete conversions, and the need for harsh forcing conditions that compromise sensitive substrates[1]. TTMSS uniquely bridges this gap, providing tin-like reactivity with silane-like processability.

Thermodynamic Suitability: Optimal Bond Dissociation Energy

The efficiency of a radical reducing agent is fundamentally dictated by its hydrogen-metal bond dissociation energy (BDE). TTMSS exhibits a Si-H BDE of approximately 79.0 kcal/mol, which closely mimics the Sn-H BDE of tributyltin hydride (74 kcal/mol) while being significantly lower than that of triethylsilane (90.1 kcal/mol) [1]. This precise thermodynamic tuning allows TTMSS to propagate radical chains efficiently under mild conditions, unlike simple silanes which fail to react without extreme thermal or photochemical forcing [1].

Evidence DimensionM-H Bond Dissociation Energy (BDE)
Target Compound DataTTMSS: 79.0 kcal/mol
Comparator Or BaselineTributyltin hydride: 74 kcal/mol; Triethylsilane: 90.1 kcal/mol
Quantified DifferenceTTMSS is 11.1 kcal/mol weaker than Et3SiH, closely matching the optimal tin benchmark
ConditionsStandard thermodynamic evaluation of hydrogen atom transfer agents

Ensures the reagent can serve as a direct drop-in substitute for toxic tin hydrides without requiring a complete redesign of the reaction conditions.

Purification Efficiency and Isolated Yield in API Synthesis

In the synthesis of complex pharmaceutical intermediates, the choice of radical mediator drastically impacts downstream purification. In a comparative radical hydrodechlorination study, the use of TTMSS resulted in a clean reaction profile and straightforward silica gel purification, delivering a 90% isolated yield[1]. In contrast, the use of tributyltin hydride yielded only 47% of the target compound due to the notorious difficulty of separating the product from toxic organotin residues [1].

Evidence DimensionIsolated Yield Post-Purification
Target Compound DataTTMSS: 90% isolated yield
Comparator Or BaselineTributyltin hydride: 47% isolated yield
Quantified Difference43% absolute increase in isolated yield due to simplified purification
ConditionsRadical hydrodechlorination of a functionalized monosaccharide template using AIBN initiator

Dramatically reduces downstream processing time and material loss, making it highly cost-effective for pharmaceutical scale-up despite a higher initial reagent cost.

Kinetic Rate of Hydrogen Abstraction

Rapid hydrogen donation is critical to prevent unwanted side reactions or radical rearrangements. Kinetic evaluations demonstrate that the rate constant for hydrogen abstraction from TTMSS by primary alkyl radicals is approximately 3.8 × 10^5 M^-1 s^-1 at 80 °C [1]. This rate is roughly 10 times higher than that of triethylsilane, ensuring highly efficient radical trapping [1]. While it is about 5 times slower than Bu3SnH, this slight kinetic attenuation often provides superior chemo- and stereoselectivity without sacrificing overall conversion [1].

Evidence DimensionHydrogen Abstraction Rate Constant (Primary Alkyl Radicals)
Target Compound DataTTMSS: ~3.8 × 10^5 M^-1 s^-1
Comparator Or BaselineTriethylsilane: ~10x slower; Tributyltin hydride: ~2.3 × 10^6 M^-1 s^-1
Quantified DifferenceTTMSS is an order of magnitude faster than simple silanes, providing tin-competitive kinetics
ConditionsPrimary alkyl radical trapping at 80 °C in liquid phase

Guarantees that radical intermediates are rapidly quenched, minimizing byproduct formation and ensuring high product purity.

Scale-Up Processability: Elimination of Slow-Injection Protocols

Organotin-mediated radical cyclizations frequently require cumbersome 'slow injection' techniques using syringe pumps over several hours to maintain low mediator concentrations and prevent premature reduction. In the synthesis of C-10 alkylated docetaxel (Taxotere) analogs, replacing Bu3SnH with TTMSS allowed all reagents to be added simultaneously prior to batch heating [1]. This substitution not only improved the overall yield but also eliminated the need for specialized dosing equipment[1].

Evidence DimensionReagent Addition Protocol
Target Compound DataTTMSS: Simultaneous batch addition
Comparator Or BaselineTributyltin hydride: Continuous slow injection required
Quantified DifferenceElimination of multi-hour controlled dosing steps
ConditionsRadical coupling of C-10-xanthate derivatives with acrolein under reflux

Significantly simplifies reactor operations and reduces equipment overhead, lowering the barrier to industrial scale-up.

Tin-Free Synthesis of Active Pharmaceutical Ingredients (APIs)

Because TTMSS bypasses the generation of toxic organotin byproducts, it is the preferred radical mediator for late-stage dehalogenation, deoxygenation (Barton-McCombie), and desulfurization reactions in pharmaceutical manufacturing. Its use ensures that final products easily comply with stringent regulatory thresholds for heavy metal impurities, while drastically simplifying chromatographic purification[1].

Complex Natural Product Total Synthesis

The finely tuned hydrogen-donating ability of TTMSS makes it ideal for orchestrating complex radical cascades and cyclizations. Its ability to support batch-addition protocols rather than requiring slow-injection techniques simplifies the execution of multi-step syntheses, such as the modification of taxoid derivatives, while often providing superior stereocontrol compared to traditional tin hydrides [2].

Photo-Induced Radical Polymerization

Beyond small molecule synthesis, TTMSS is increasingly procured for advanced materials applications, particularly in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides. Its high quantum yield for radical generation and compatibility with mild photochemical initiation make it a superior structural component for next-generation polymer synthesis [1].

Exact Mass

247.11898200 g/mol

Monoisotopic Mass

247.11898200 g/mol

Heavy Atom Count

13

UNII

NN5K4PS2OA

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Tris(trimethylsilyl)silane

Dates

Last modified: 08-15-2023

Explore Compound Types